molecular formula C8H14N2O2 B157532 tert-butyl N-[(1S)-1-cyanoethyl]carbamate CAS No. 130013-83-1

tert-butyl N-[(1S)-1-cyanoethyl]carbamate

Cat. No.: B157532
CAS No.: 130013-83-1
M. Wt: 170.21 g/mol
InChI Key: RPKPFOKNXKRFTD-LURJTMIESA-N
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Description

tert-Butyl N-[(1S)-1-cyanoethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyanoethyl group, making it useful in various chemical reactions and applications.

Scientific Research Applications

Chemistry: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild conditions, making it valuable in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules. It helps in studying enzyme mechanisms and protein interactions by selectively protecting specific functional groups .

Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of drugs by protecting reactive amine groups during multi-step synthesis processes .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It serves as a building block for the synthesis of various functional materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyanoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanoethylating agent. One common method involves the use of tert-butyl carbamate and an alkylating agent such as 1-bromo-2-cyanoethane under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate is unique due to the presence of both the tert-butyl and cyanoethyl groups. This combination provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyanoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPFOKNXKRFTD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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